molecular formula C23H32O4 B10753337 11a-ACETOXYPROGESTERONE

11a-ACETOXYPROGESTERONE

Cat. No. B10753337
M. Wt: 372.5 g/mol
InChI Key: IWRPVTXREVYBHT-QHXXRISESA-N
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Description

11a-Acetoxyprogesterone is a synthetic steroid compound with the molecular formula C23H32O4. It is a derivative of progesterone, a natural hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11a-Acetoxyprogesterone can be synthesized through several chemical reactions involving progesterone as the starting material. One common method involves the acetylation of 11a-hydroxyprogesterone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microorganisms. For example, the filamentous fungus Aspergillus nidulans has been used to transform progesterone into this compound through enzymatic reactions. This method is advantageous due to its high yield and specificity .

Chemical Reactions Analysis

Types of Reactions: 11a-Acetoxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11a-Acetoxyprogesterone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11a-Acetoxyprogesterone involves its interaction with progesterone receptors in target cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in reproductive and metabolic processes. This interaction influences various physiological functions, including the regulation of the menstrual cycle and maintenance of pregnancy .

Similar Compounds:

Uniqueness: this compound is unique due to its specific acetoxy group at the 11a position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progesterone derivatives and influences its reactivity and interaction with biological targets .

properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17?,18-,19?,20-,21?,22+,23-/m1/s1

InChI Key

IWRPVTXREVYBHT-QHXXRISESA-N

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C

Origin of Product

United States

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